![molecular formula C17H16ClFN4O4S B10856391 4-[(3S,4S)-4-(aminomethyl)-1-(5-chloropyridin-2-yl)sulfonyl-4-hydroxypyrrolidin-3-yl]oxy-2-fluorobenzonitrile](/img/structure/B10856391.png)
4-[(3S,4S)-4-(aminomethyl)-1-(5-chloropyridin-2-yl)sulfonyl-4-hydroxypyrrolidin-3-yl]oxy-2-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GSK3527497 is a small molecule drug developed by GlaxoSmithKline. It is a potent and selective inhibitor of the transient receptor potential vanilloid-4 (TRPV4) channel, which is a nonselective cation channel involved in various physiological processes. This compound has shown promise in preclinical studies for its potential therapeutic applications, particularly in the treatment of respiratory diseases and lung injury .
Vorbereitungsmethoden
The synthesis of GSK3527497 involves several steps, starting from the previously reported pyrrolidine sulfonamide TRPV4 inhibitors. The optimization of the projected human dose was achieved by focusing on in vivo pharmacokinetic parameters such as clearance (CLu), volume of distribution (Vdssu), and mean residence time (MRT). The introduction of a charged moiety improved the solubility of the compound, enabling excellent exposure from high crystalline doses .
Analyse Chemischer Reaktionen
GSK3527497 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
GSK3527497 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the TRPV4 channel and its role in various physiological processes.
Biology: It helps in understanding the function of TRPV4 in cellular signaling and its involvement in diseases.
Medicine: It has potential therapeutic applications in the treatment of respiratory diseases, lung injury, and other conditions involving TRPV4.
Industry: It can be used in the development of new drugs targeting TRPV4 and related pathways
Wirkmechanismus
GSK3527497 exerts its effects by inhibiting the TRPV4 channel. TRPV4 is a nonselective cation channel that can be activated by various stimuli, such as heat, mechanical force, and arachidonic acid metabolites. By blocking TRPV4, GSK3527497 prevents the influx of calcium ions (Ca2+), which plays a crucial role in cellular signaling and physiological processes. This inhibition can reduce inflammation and other pathological responses associated with TRPV4 activation .
Vergleich Mit ähnlichen Verbindungen
GSK3527497 is unique in its high potency and selectivity for TRPV4. Similar compounds include:
GSK2193874: Another TRPV4 inhibitor developed by GlaxoSmithKline, but with different pharmacokinetic properties.
GSK2798745: A TRPV4 inhibitor with a different chemical structure and therapeutic profile.
Compared to these compounds, GSK3527497 offers improved solubility and pharmacokinetic properties, making it a promising candidate for further development .
Eigenschaften
Molekularformel |
C17H16ClFN4O4S |
|---|---|
Molekulargewicht |
426.9 g/mol |
IUPAC-Name |
4-[(3S,4S)-4-(aminomethyl)-1-(5-chloropyridin-2-yl)sulfonyl-4-hydroxypyrrolidin-3-yl]oxy-2-fluorobenzonitrile |
InChI |
InChI=1S/C17H16ClFN4O4S/c18-12-2-4-16(22-7-12)28(25,26)23-8-15(17(24,9-21)10-23)27-13-3-1-11(6-20)14(19)5-13/h1-5,7,15,24H,8-10,21H2/t15-,17-/m0/s1 |
InChI-Schlüssel |
IQEGRQYYSXOUJI-RDJZCZTQSA-N |
Isomerische SMILES |
C1[C@@H]([C@@](CN1S(=O)(=O)C2=NC=C(C=C2)Cl)(CN)O)OC3=CC(=C(C=C3)C#N)F |
Kanonische SMILES |
C1C(C(CN1S(=O)(=O)C2=NC=C(C=C2)Cl)(CN)O)OC3=CC(=C(C=C3)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



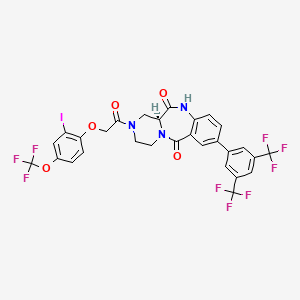


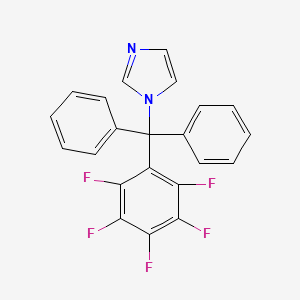
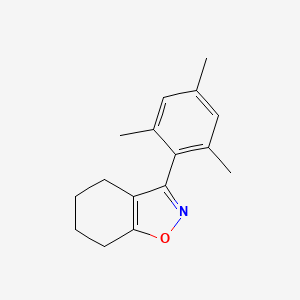
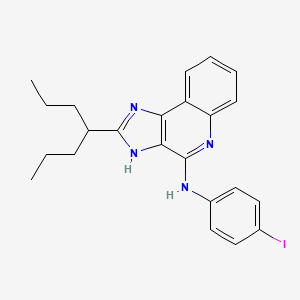
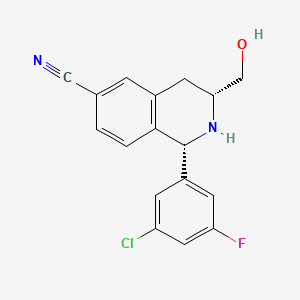
![2-Amino-2-(2-{4-[3-(piperidin-1-yl)propoxy]phenyl}ethyl)propane-1,3-diol](/img/structure/B10856348.png)
![4-(1H-imidazol-5-yl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B10856362.png)

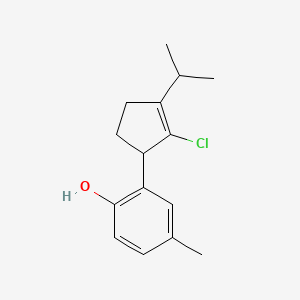
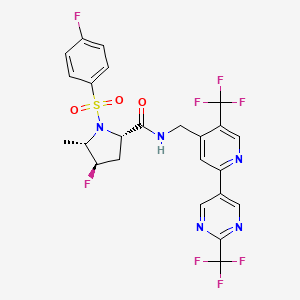
![[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl [(2S)-3-octadecoxy-2-phenylmethoxypropyl] hydrogen phosphate](/img/structure/B10856400.png)
